molecular formula C8H17NO2 B13946437 2-Ethyl-L-leucine CAS No. 36033-25-7

2-Ethyl-L-leucine

Cat. No.: B13946437
CAS No.: 36033-25-7
M. Wt: 159.23 g/mol
InChI Key: NAPVREXSZJHFMM-QMMMGPOBSA-N
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Description

2-Ethyl-L-leucine is a derivative of the essential amino acid L-leucine. It is characterized by the addition of an ethyl group to the leucine molecule, which alters its chemical properties and potential applications. This compound is of interest in various fields, including organic chemistry, biochemistry, and pharmaceutical research, due to its unique structural and functional attributes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-L-leucine typically involves the alkylation of L-leucine. One common method is the reaction of L-leucine with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of biocatalysts or engineered enzymes to selectively introduce the ethyl group into the leucine molecule. This method can offer higher specificity and yield compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Ethyl-leucine alcohols or acids.

    Reduction: Ethyl-leucine alcohols.

    Substitution: Ethyl-leucine amides or esters.

Scientific Research Applications

2-Ethyl-L-leucine has several applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role in muscle protein synthesis and as a potential treatment for metabolic disorders.

    Industry: Utilized in the production of specialized polymers and as a precursor for the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of 2-Ethyl-L-leucine involves its interaction with various molecular targets and pathways. It can act as a substrate for amino acid transporters, facilitating its uptake into cells. Once inside the cell, it can activate the mechanistic target of rapamycin (mTOR) pathway, which plays a crucial role in regulating cell growth, protein synthesis, and metabolism. The ethyl group may enhance its binding affinity and specificity for certain enzymes or receptors, thereby modulating its biological activity.

Comparison with Similar Compounds

    L-leucine: The parent compound, essential for protein synthesis and metabolic regulation.

    L-isoleucine: Another branched-chain amino acid with similar metabolic functions.

    L-valine: Shares structural similarities and participates in similar metabolic pathways.

Uniqueness: 2-Ethyl-L-leucine is unique due to the presence of the ethyl group, which can alter its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

36033-25-7

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(2S)-2-amino-2-ethyl-4-methylpentanoic acid

InChI

InChI=1S/C8H17NO2/c1-4-8(9,7(10)11)5-6(2)3/h6H,4-5,9H2,1-3H3,(H,10,11)/t8-/m0/s1

InChI Key

NAPVREXSZJHFMM-QMMMGPOBSA-N

Isomeric SMILES

CC[C@](CC(C)C)(C(=O)O)N

Canonical SMILES

CCC(CC(C)C)(C(=O)O)N

Origin of Product

United States

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